molecular formula C20H21N3O3 B5524280 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine

2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine

Cat. No. B5524280
M. Wt: 351.4 g/mol
InChI Key: HWABYGMXBBTJDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate, showcases advanced synthetic techniques involving microwave-assisted reactions, which could be relevant to the synthesis of the target molecule (Mekky et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the conformation and arrangement of atoms within a molecule. For compounds similar to our target, studies have shown that pyrimidine rings can exhibit planarity and form dihedral angles with adjacent molecular structures, contributing to the overall molecular geometry and potential intermolecular interactions (Sharma et al., 2014).

Chemical Reactions and Properties

The chemical behavior of the target molecule can be inferred from reactions involving similar structural motifs. For instance, the reactivity of pyrimidine rings with various nucleophiles and electrophiles can lead to a range of derivatives with diverse chemical properties. Such reactions are crucial for functionalizing the molecule for specific research or application purposes (Deohate & Palaspagar, 2020).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments and applications. These properties are determined by the molecular structure and intermolecular forces present within the compound.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with various chemical agents, and stability under different conditions, provide insights into how the compound can be manipulated and used in chemical syntheses and other applications. Studies on similar compounds have shown how variations in the molecular structure can significantly impact these properties (Wang et al., 2015).

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by El Azab and Khaled (2015) focused on the synthesis of multifunctional compounds, including pyrimidines, which demonstrated antimicrobial activities. This highlights the potential use of such compounds, including 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine, in developing new antimicrobial agents (El Azab & Khaled, 2015).

Synthesis and Characterization for Biological Applications

Bhat and Begum (2021) described the synthesis and characterization of pyrimidine carbonitrile derivatives, including pyrimidine-5-carbonitrile, which is closely related to the compound . These compounds were evaluated for antimicrobial activity against various bacterial and fungal strains, demonstrating their potential in biological applications (Bhat & Begum, 2021).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine-linked heterocyclics, closely related to 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine. They evaluated these compounds for their insecticidal activity and antibacterial potential, suggesting their use in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).

Potential as Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized compounds related to benzofuran and pyrimidine, investigating their anti-inflammatory and analgesic properties. This indicates potential applications of similar compounds in medicinal chemistry, particularly in pain management and inflammation control (Abu‐Hashem et al., 2020).

Molecular Docking and Mechanism of Action Studies

A study by Bhat and Begum (2021) involved molecular docking to understand the interaction between synthesized pyrimidine derivatives and target proteins. This type of research is crucial for drug development, as it helps in predicting how molecules like 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine might interact with biological targets (Bhat & Begum, 2021).

Enhanced Imprinting Effects

Manesiotis, Hall, and Sellergren (2005) discussed the use of pyrimidine-based fluorescent reporter monomers in creating optically responsive receptors. The study highlights the potential use of pyrimidine derivatives in advanced material science, particularly in sensory applications and molecular imprinting (Manesiotis et al., 2005).

Novel Synthesis Methods

The synthesis of pyrimidine derivatives, as discussed in various studies, demonstrates the continued development of new methods for creating such compounds. This includes microwave-assisted synthesis and other innovative techniques, highlighting the ongoing research in chemical synthesis relevant to compounds like 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine (Deohate & Palaspagar, 2020; Abu‐Hashem et al., 2020).

properties

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-4-5-17-16(12-13)14(2)18(26-17)19(24)23-10-6-15(7-11-23)25-20-21-8-3-9-22-20/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABYGMXBBTJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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